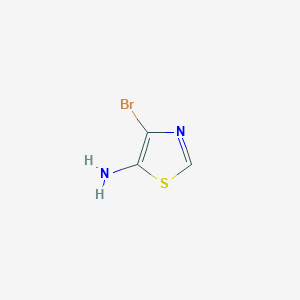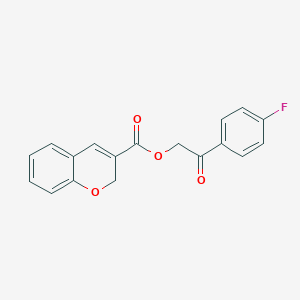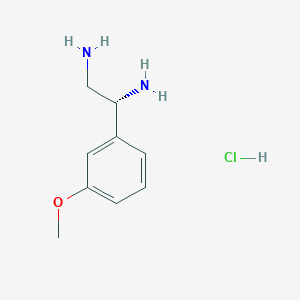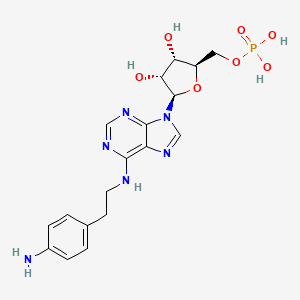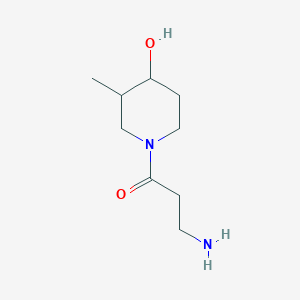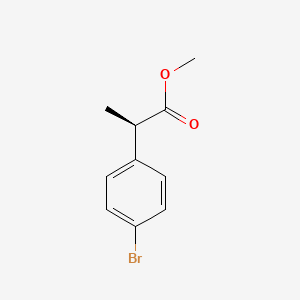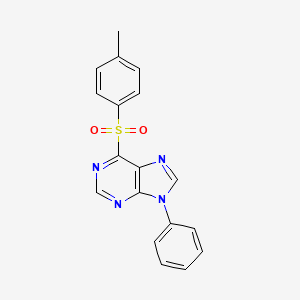
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol is an organic compound that belongs to the class of phenoxy alcohols This compound features a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with (S)-butane-1,2-diol in the presence of a base like potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-dione.
Reduction: Formation of 4-(3,5-dimethylphenoxy)butane-1,2-diol.
Substitution: Formation of 4-(4-azido-3,5-dimethylphenoxy)butane-1,2-diol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(4-chloro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a chlorine atom instead of bromine.
(S)-4-(4-fluoro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a fluorine atom instead of bromine.
(S)-4-(4-iodo-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can influence its reactivity and interactions compared to its halogenated analogs
Properties
Molecular Formula |
C12H17BrO3 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(2S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol |
InChI |
InChI=1S/C12H17BrO3/c1-8-5-11(6-9(2)12(8)13)16-4-3-10(15)7-14/h5-6,10,14-15H,3-4,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
DVLQQKOAXNODTL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC[C@@H](CO)O |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


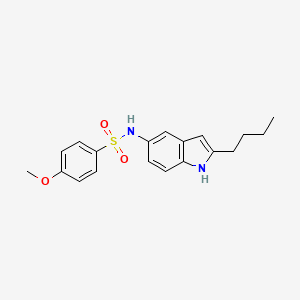

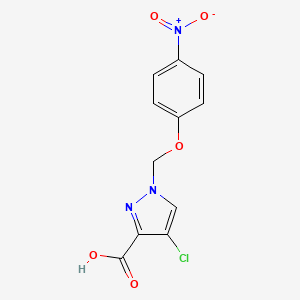
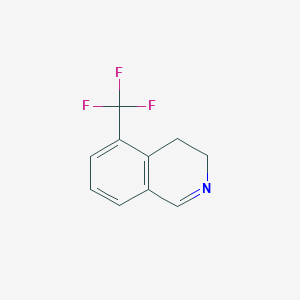
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
